molecular formula C7H4ClFN2S B1604213 3-Chloro-2-fluoro-4-thiocyanatoaniline CAS No. 329926-78-5

3-Chloro-2-fluoro-4-thiocyanatoaniline

Cat. No.: B1604213
CAS No.: 329926-78-5
M. Wt: 202.64 g/mol
InChI Key: RCUGVUCRZOXCHL-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H4ClFN2S and a molecular weight of 202.64 g/mol . It is known for its unique structure, which includes a chloro, fluoro, and thiocyanato group attached to an aniline ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Chloro-2-fluoro-4-thiocyanatoaniline typically involves the reaction of 3-chloro-2-fluoroaniline with thiocyanate reagents under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the thiocyanato group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloro-2-fluoro-4-thiocyanatoaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-fluoro-4-thiocyanatoaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-thiocyanatoaniline involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-Chloro-2-fluoro-4-thiocyanatoaniline can be compared with other similar compounds, such as:

The presence of the chloro, fluoro, and thiocyanato groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

IUPAC Name

(4-amino-2-chloro-3-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-6-5(12-3-10)2-1-4(11)7(6)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGVUCRZOXCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634162
Record name 4-Amino-2-chloro-3-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329926-78-5
Record name 4-Amino-2-chloro-3-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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